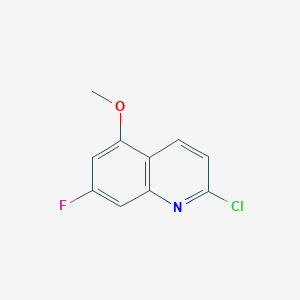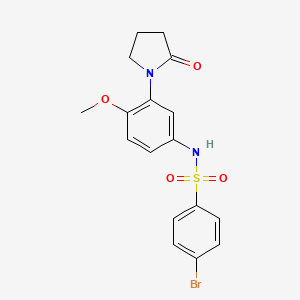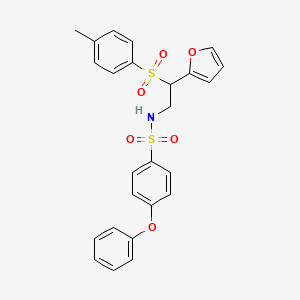
2-(4-chlorophenoxy)-N-(1-(furan-3-yl)propan-2-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(1-(furan-3-yl)propan-2-yl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Fenoxanil and is widely used as a fungicide.
Aplicaciones Científicas De Investigación
Antiprotozoal Activity
Compounds structurally related to 2-(4-chlorophenoxy)-N-(1-(furan-3-yl)propan-2-yl)-2-methylpropanamide, such as 2,5-bis(4-guanylphenyl)furans and their derivatives, have been synthesized and evaluated for their antimalarial and antitrypanosomal activities. Some of these derivatives demonstrated very active antitrypanosomal properties in mice, indicating potential applications in treating protozoal infections (Das & Boykin, 1977).
DNA-binding Affinity
Research on analogues of 2,5-bis(4-guanylphenyl)furan, such as furamidine, shows enhanced DNA-binding affinity, particularly to minor groove sequences. These findings suggest potential applications in developing drugs targeting specific DNA sequences, improving efficacy against pathogens like Pneumocystis carinii (Laughton et al., 1995).
Hybrid Residue Formation in Agriculture
The interaction between certain herbicides results in the formation of unexpected hybrid residues, such as asymmetric azobenzenes, when applied in combination. This transformation highlights the complex chemical interactions occurring in agricultural applications and the importance of understanding these reactions to mitigate environmental impacts (Bartha, 1969).
Anti-inflammatory and Antibacterial Properties
A series of compounds incorporating furan-2(3H)-ones have demonstrated significant anti-inflammatory and antibacterial activities, with reduced gastrointestinal toxicity and lipid peroxidation. This suggests the potential for developing new therapeutic agents based on furan derivatives for treating inflammation and bacterial infections (Alam et al., 2011).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(furan-3-yl)propan-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-12(10-13-8-9-21-11-13)19-16(20)17(2,3)22-15-6-4-14(18)5-7-15/h4-9,11-12H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMCGPIHKKGMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[1-(furan-3-yl)propan-2-yl]-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2567974.png)


![3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2567977.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide](/img/structure/B2567978.png)



![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2567983.png)


![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B2567990.png)
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2567993.png)
